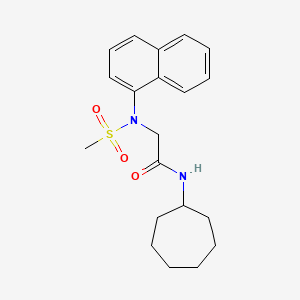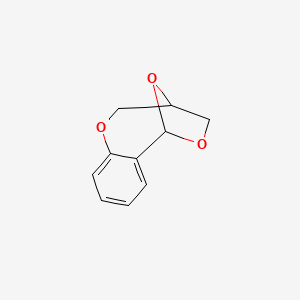![molecular formula C15H11BrF3N3OS B12460168 2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12460168.png)
2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a complex organic compound that features both bromine and trifluoromethyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-bromobenzoyl chloride with 3-(trifluoromethyl)phenylhydrazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2-chlorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
- 2-[(2-fluorophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
- 2-[(2-iodophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide
Uniqueness
Compared to similar compounds, 2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C15H11BrF3N3OS |
|---|---|
Molekulargewicht |
418.2 g/mol |
IUPAC-Name |
1-[(2-bromobenzoyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
InChI |
InChI=1S/C15H11BrF3N3OS/c16-12-7-2-1-6-11(12)13(23)21-22-14(24)20-10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,23)(H2,20,22,24) |
InChI-Schlüssel |
NXMMNCZAJDYECB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12460104.png)
![2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460120.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460125.png)
![3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12460135.png)
![ethyl 4-({[2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12460143.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12460145.png)
![Ethyl 1-{[(phenylcarbonyl)amino]methyl}piperidine-4-carboxylate](/img/structure/B12460153.png)

![2-(4-Bromophenyl)-5-tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12460166.png)
![2-[(E)-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B12460171.png)
![N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)

